2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol
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Overview
Description
2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol is an organic compound that features a benzodioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol typically involves the reaction of 1,4-benzodioxane-6-amine with butanal under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]aminoacetic acid hydrochloride
- **N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]butan-1-amine
Uniqueness
2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol is unique due to its specific structural features, such as the benzodioxin ring and the butanol side chain. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)butan-1-ol |
InChI |
InChI=1S/C13H19NO3/c1-2-11(9-15)14-8-10-3-4-12-13(7-10)17-6-5-16-12/h3-4,7,11,14-15H,2,5-6,8-9H2,1H3 |
InChI Key |
HKZOFDWPBMDYHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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